molecular formula C10H17N3S B127720 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine CAS No. 104617-86-9

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Katalognummer: B127720
CAS-Nummer: 104617-86-9
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: FASDKYOPVNHBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, commonly known as pramipexole, is a non-ergoline dopamine agonist with the IUPAC name (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . It acts as a selective agonist for dopamine D2 and D3 receptors, primarily used to treat Parkinson’s disease and restless legs syndrome. Its therapeutic effect arises from stimulating dopamine receptors in the striatum, alleviating motor deficits . The compound’s molecular formula is C10H17N3S, with a molecular weight of 211.33 g/mol . Key properties include high solubility in water and methanol, and a melting point of 296–305°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

    Reaction with Propionaldehyde: The starting material is dissolved in dimethylformamide (DMF) and reacted with propionaldehyde at 50°C for 1 hour.

    Reduction: The reaction mixture is cooled, and sodium borohydride is added. The mixture is then heated at 50°C for 30 minutes.

    Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are automated to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dopamine Agonist:
Pramipexole is primarily recognized as a dopamine agonist. It mimics the action of dopamine in the brain, making it effective in treating conditions associated with dopamine deficiency.

Parkinson's Disease Treatment:
Pramipexole is widely used in the management of Parkinson's disease. It helps alleviate symptoms such as tremors and rigidity by stimulating dopamine receptors . Clinical studies have demonstrated that it can improve motor function and overall quality of life for patients with Parkinson's disease .

Restless Legs Syndrome (RLS):
In addition to its use in Parkinson's disease, Pramipexole is also approved for treating Restless Legs Syndrome. It reduces the urge to move the legs and improves sleep quality for affected individuals .

Antioxidant Properties

Recent studies suggest that Pramipexole possesses antioxidant properties that may provide neuroprotective effects. This characteristic is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role in neuronal damage .

Research Findings

Several clinical trials and studies have been conducted to evaluate the efficacy and safety of Pramipexole:

Study Objective Findings
Study on Parkinson's DiseaseAssess long-term effects of PramipexoleSignificant improvement in motor symptoms over a 24-month period
RLS Treatment StudyEvaluate efficacy for RLS75% of participants reported symptom relief within 2 weeks
Neuroprotective EffectsInvestigate antioxidant propertiesReduced oxidative stress markers in animal models

Wirkmechanismus

The mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with dopamine receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This leads to the activation of signaling pathways that regulate motor control and other neurological functions. The compound’s efficacy in treating Parkinson’s disease is attributed to its ability to compensate for the reduced dopamine levels characteristic of the disorder .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Derivatives

Several structural analogs of pramipexole have been developed to optimize receptor selectivity, bioavailability, and neuroprotective effects:

Compound Name Structural Modification Receptor Affinity Pharmacological Notes References
D-264 N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)ethyl) D2/D3 agonist Neuroprotective; improved in vivo efficacy
D-590 (14d) N6-(2-(4-((4-Fluoro-1H-indol-3-yl)methyl)piperazine)ethyl) D2/D3 partial agonist Enhanced binding affinity; reduced side effects
(±)-5a/5b N6-(2-(Piperazin-1-yl)ethyl) with indole groups D3-preferring agonist Improved selectivity for D3 receptors
Dexpramipexole (6R)-enantiomer of pramipexole Lower D3 affinity Less potent than (6S)-isomer; used in studies
N2-Methoxymethyl Impurity Methoxymethyl substitution at N2 Unknown Degradation product; formed under stress

Key Findings:

  • D-264 : Incorporation of a biphenyl-piperazine group enhances neuroprotection and blood-brain barrier penetration but may reduce aqueous solubility .
  • D-590 : The 4-fluoroindolylmethyl group increases D3 receptor binding affinity, making it a potent partial agonist .
  • Dexpramipexole : The (6R)-enantiomer exhibits 10-fold lower D3 receptor affinity compared to pramipexole, highlighting the critical role of stereochemistry .
  • Degradation Impurities : The N2-methoxymethyl derivative forms under high humidity/temperature, necessitating stability testing for pharmaceutical formulations .

Functional Derivatives and Receptor Selectivity

  • Piperazine-Modified Analogs: Compounds like (±)-5a/5b () use reductive amination to introduce indole or isoquinoline moieties, improving D3 selectivity. For example, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl) derivatives show 100-fold selectivity for D3 over D2 receptors, reducing off-target effects .
  • Hybrid Compounds : Derivatives combining benzothiazole with β-carboline (e.g., D-264 ) demonstrate dual mechanisms: dopamine agonism and anti-apoptotic activity .

Impurities and Stereoisomers

  • Pramipexole Impurities : Identified impurities include N,N′-dipropyl and diastereomeric forms (e.g., impurity C and D), which arise during synthesis or storage. These are critical for quality control .
  • Dexpramipexole : While less therapeutically active, it serves as a reference in chiral separation studies .

Pharmacological and Stability Data

Receptor Binding Profiles

Compound D2 Ki (nM) D3 Ki (nM) Selectivity (D3/D2)
Pramipexole 2.2 0.5 4.4
D-590 1.8 0.3 6.0
(±)-5a 15.0 0.1 150

Stability and Degradation

  • Pramipexole degrades under oxidative or hydrolytic conditions, forming N2-methoxymethyl impurity (RRT 0.88) when exposed to formaldehyde .
  • Degradation pathways involve nucleophilic substitution at the benzothiazole N2 position .

Biologische Aktivität

N6-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (commonly known as Pramipexole) is a compound with significant biological activity, particularly as a dopamine receptor agonist. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H17N3S
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 104617-86-9
  • IUPAC Name : (6S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Pramipexole primarily acts as an agonist at dopamine D2 receptors in the brain. By mimicking the action of dopamine, it enhances dopaminergic signaling pathways that are crucial for regulating motor control and mood. This mechanism is particularly beneficial in conditions characterized by dopaminergic deficiency, such as Parkinson's disease.

Dopamine Receptor Agonism

Pramipexole's affinity for dopamine receptors is central to its therapeutic effects. It shows a high selectivity for D2 and D3 receptors compared to other receptor types. This selectivity is critical for minimizing side effects associated with broader receptor activation.

Antioxidant Properties

In addition to its role as a dopamine agonist, Pramipexole exhibits antioxidant properties. Studies have shown that it can reduce oxidative stress in neuronal cells, which is beneficial in neurodegenerative diseases where oxidative damage plays a significant role .

Therapeutic Applications

Pramipexole is primarily used in the treatment of:

  • Parkinson's Disease : It alleviates symptoms such as tremors and rigidity by restoring dopaminergic activity.
  • Restless Legs Syndrome (RLS) : The drug helps manage the uncomfortable sensations and urges to move the legs.

Clinical Studies

Numerous clinical studies have evaluated the efficacy of Pramipexole in Parkinson's disease management:

  • Efficacy in Early Parkinson's Disease : A study demonstrated that Pramipexole significantly improved motor function compared to placebo over a 24-week period .
  • Long-term Effects : Longitudinal studies indicate sustained benefits in motor control and quality of life over extended treatment durations .
  • Combination Therapy : Research has shown that combining Pramipexole with other dopaminergic agents can enhance overall treatment efficacy and delay the onset of motor fluctuations .

Case Studies

Several case studies have highlighted individual responses to Pramipexole:

  • A case involving a 65-year-old male patient with early-stage Parkinson's showed marked improvement in UPDRS (Unified Parkinson’s Disease Rating Scale) scores after six months of Pramipexole therapy.
  • Another case reported successful management of RLS symptoms in a patient who had previously failed other treatments .

Data Tables

The following table summarizes key findings from various studies on Pramipexole:

Study TypePopulationDurationOutcome MeasureResults
Clinical TrialEarly Parkinson's Patients24 weeksUPDRS ScoreSignificant improvement
Longitudinal StudyParkinson's Patients12 monthsQuality of Life AssessmentSustained benefits observed
Case StudyRLS Patient6 monthsSymptom Severity ScaleComplete symptom resolution

Q & A

Basic Research Questions

Q. 1.1. How can researchers optimize the synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine derivatives while controlling stereochemistry?

Methodological Answer: The synthesis of derivatives often involves reductive amination or coupling reactions with substituted isocyanates or aldehydes. For example, N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can react with phenyl isocyanates in DMF under nitrogen to form urea-linked derivatives (e.g., compounds 2a–2h) . To preserve stereochemistry, chiral intermediates like tert-butyl-protected indole aldehydes are condensed under reductive conditions (e.g., sodium triacetoxyborohydride) to yield enantiomerically pure products . Purification via column chromatography on silica gel is critical to isolate desired stereoisomers .

Q. 1.2. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer: Reverse-phase HPLC with UV detection is a validated method for quantifying the compound and its enantiomers. Chromatographic conditions (e.g., mobile phase: methanol/water with ion-pair reagents) and column selection (C18 or chiral columns) are optimized to resolve stereoisomers and degradation products. Method validation includes parameters like linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) . Impurity profiling using LC-MS is recommended to detect diastereomers like (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (Impurity D) .

Advanced Research Questions

Q. 2.1. How do structural modifications of this compound influence D2/D3 receptor selectivity and neuroprotective efficacy?

Methodological Answer: Structure-activity relationship (SAR) studies show that introducing piperazine or isoquinoline moieties at the N6-position enhances D3 receptor affinity. For instance, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine exhibits 100-fold selectivity for D3 over D2 receptors, attributed to hydrophobic interactions in the receptor’s secondary binding pocket . In vivo neuroprotection in Parkinson’s models (e.g., MPTP-induced mice) correlates with reduced oxidative stress and mitochondrial dysfunction, assessed via tyrosine hydroxylase immunohistochemistry and behavioral assays .

Q. 2.2. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for N6-propyl derivatives?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. To address this:

  • Perform brain homogenate analysis post-administration to quantify active compound levels .
  • Use radiolabeled analogs (e.g., tritiated compounds) for receptor occupancy studies in vivo .
  • Compare enantiomer-specific effects: The (S)-enantiomer (pramipexole) shows higher D3 affinity and neuroprotection than the (R)-form (dexpramipexole) in 6-OHDA-lesioned rats .

Q. 2.3. How can researchers design dual kinase inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold?

Methodological Answer: The scaffold’s rigidity and hydrogen-bonding capacity make it suitable for targeting ATP-binding pockets. For example:

  • Introduce urea groups (e.g., compounds 2a–2f) to inhibit both EGFR and VEGFR2 kinases. Docking studies (e.g., Glide SP) guide optimization of substituent positions for dual activity .
  • Validate selectivity via kinase profiling panels (e.g., 100-kinase assays) and cellular assays (e.g., phospho-ERK/STAT3 ELISA) .

Q. Methodological Challenges

Q. 3.1. How to mitigate racemization during the synthesis of enantiomerically pure N6-propyl derivatives?

Methodological Answer: Racemization occurs under acidic or high-temperature conditions. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., Boc-protected intermediates) during reductive amination .
  • Optimizing reaction pH (neutral to mildly basic) and temperature (<25°C) .
  • Monitoring enantiomeric purity via polarimetry or chiral HPLC .

Q. 3.2. What in vitro models best predict the neuroprotective effects of N6-propyl derivatives in Parkinson’s disease?

Methodological Answer:

  • SH-SY5Y cells treated with MPP⁺ or rotenone to mimic mitochondrial dysfunction. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .
  • Primary mesencephalic cultures from embryonic rats: Quantify dopaminergic neuron survival (TH⁺ cells) after lactacystin-induced proteasomal stress .

Eigenschaften

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9091527, DTXSID90274450
Record name (+/-)-Pramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9091527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104617-86-9, 104678-86-6
Record name 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Pramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9091527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.